molecular formula C5H3Cl2N3O B3026597 3,6-Dichloropyrazine-2-carboxamide CAS No. 1023813-21-9

3,6-Dichloropyrazine-2-carboxamide

Cat. No.: B3026597
CAS No.: 1023813-21-9
M. Wt: 192.00
InChI Key: ZEJGTWZTXZLSLR-UHFFFAOYSA-N
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Description

3,6-Dichloropyrazine-2-carboxamide is a heterocyclic organic compound with the molecular formula C5H3Cl2N3O. It is characterized by the presence of two chlorine atoms at the 3rd and 6th positions of the pyrazine ring and a carboxamide group at the 2nd position. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloropyrazine-2-carboxamide typically involves the chlorination of pyrazine derivatives. One common method starts with 2-aminopyrazine, which undergoes regioselective chlorination to form 3,6-dichloropyrazine. This intermediate is then converted to this compound through a series of reactions, including bromination, Pd-catalyzed cyanation, and Sandmeyer diazotization/chlorination .

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes, followed by purification steps to ensure high purity. The use of continuous flow reactors has been explored to enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dichloropyrazine-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of pyrazine N-oxides.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Major Products Formed:

Scientific Research Applications

3,6-Dichloropyrazine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Dichloropyrazine-2-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the derivative or application .

Comparison with Similar Compounds

  • 3,6-Dichloropyrazine-2-carbonitrile
  • 3,6-Dichloropyrazine-2-carboxylic acid
  • 3,6-Dichloropyrazine-2-sulfonamide

Comparison: 3,6-Dichloropyrazine-2-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

IUPAC Name

3,6-dichloropyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2N3O/c6-2-1-9-4(7)3(10-2)5(8)11/h1H,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJGTWZTXZLSLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)Cl)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652844
Record name 3,6-Dichloropyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1023813-21-9
Record name 3,6-Dichloropyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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